1-benzyloxymethyl-1H-benzimidazole
Description
1-Benzyloxymethyl-1H-benzimidazole is a benzimidazole derivative characterized by a benzyloxymethyl (-CH₂-O-benzyl) substituent at the 1-position of the benzimidazole core. The benzyloxymethyl group enhances lipophilicity and may influence binding affinity to biological targets, making this compound relevant in drug discovery, particularly for anti-infective and anticancer applications.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-2-6-13(7-3-1)10-18-12-17-11-16-14-8-4-5-9-15(14)17/h1-9,11H,10,12H2 |
InChI Key |
COXCRCNZBBPXTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzyloxymethyl group distinguishes 1-benzyloxymethyl-1H-benzimidazole from analogs with alkyl, aryl, or hydroxy substituents. Key comparisons include:
*Calculated based on formula C₁₅H₁₄N₂O.
Key Research Findings
Substituent Position Matters : Activity is highly sensitive to substituent placement. For example, 2-hydroxy-phenyl analogs () exhibit stronger antioxidant effects than 1-substituted derivatives .
Hybrid Structures Improve Efficacy: Triazole-benzimidazole hybrids () show enhanced antibacterial activity (MIC: 31.25 µg/mL) compared to non-hybrid analogs .
Crystallography Validates Design : SHELX-refined structures confirm the planar benzimidazole core and substituent orientation critical for target interaction .
Q & A
Q. What guidelines govern the use of benzimidazole derivatives in non-clinical research?
- Methodological Answer : Adhere to OECD GLP standards for in vitro assays. For in vivo studies, obtain IACUC approval and follow ARRIVE guidelines. Compounds must be classified as "research-use only" with Material Safety Data Sheets (MSDS) .
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